molecular formula C13H11N3O B8285810 (+-)-8-Cyano-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one CAS No. 121866-02-2

(+-)-8-Cyano-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)-one

Cat. No. B8285810
M. Wt: 225.25 g/mol
InChI Key: QLBDZFYFCZJNTM-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

A solution of 6-cyano-1-oxo-1,2,3,4-tetrahydro-2-naphthyl acetic acid (5.0 g) in 50% hot aqueous acetic acid was treated with hydrazine hydrate (1.0 ml ) and heated under reflux for 2 hours. The precipitated solid was filtered off and washed with water to give 8-cyano-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3[2H]-one (1.2 g; m.p. 292°-5°); ν(Nujol mull) 3500, 3225, 2225, 1685, 1615, and 1586; δ(DMSO-d6) 1.55 (1H,m,5-H), 2.14 (1H,m,5-H) 2.40 (2H,m,4-H), 2.78 (3H,m,4a,6-H), 7.65 (lH,m,9-H), 7.71 (lH, s, 7-H), 8.12 (1H,d,10-H), 11.04 (1H,s,NH).
Name
6-cyano-1-oxo-1,2,3,4-tetrahydro-2-naphthyl acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH:8]([CH2:14][C:15]([OH:17])=O)[CH2:7][CH2:6]2)#[N:2].O.[NH2:19][NH2:20]>C(O)(=O)C>[C:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:9]3[CH:8]([CH2:14][C:15](=[O:17])[NH:19][N:20]=3)[CH2:7][CH2:6][C:5]=2[CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
6-cyano-1-oxo-1,2,3,4-tetrahydro-2-naphthyl acetic acid
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C2CCC(C(C2=CC1)=O)CC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(CCC3CC(NN=C23)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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